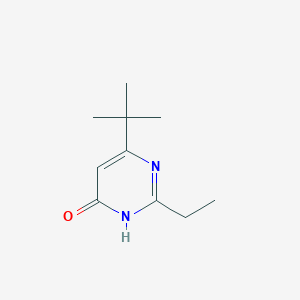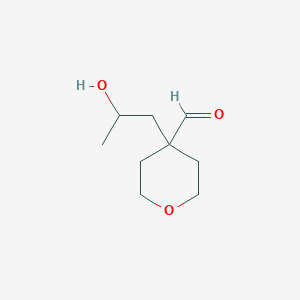
4-(2-Hydroxypropyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₃ It features an oxane ring substituted with a hydroxypropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyoxane with 2-bromopropanol under basic conditions to form the hydroxypropyl derivative. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Hydroxypropyl)oxane-4-carboxylic acid.
Reduction: 4-(2-Hydroxypropyl)oxane-4-methanol.
Substitution: 4-(2-Alkoxypropyl)oxane-4-carbaldehyde or 4-(2-Acylpropyl)oxane-4-carbaldehyde.
Scientific Research Applications
4-(2-Hydroxypropyl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A structurally related compound with a similar oxane ring but lacking the hydroxypropyl and aldehyde groups.
4-Hydroxyoxane: Similar structure but without the hydroxypropyl and aldehyde substitutions.
2-Bromopropanol: Used as a precursor in the synthesis of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxypropyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-8(11)6-9(7-10)2-4-12-5-3-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
FGHYYXDORSTZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCOCC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


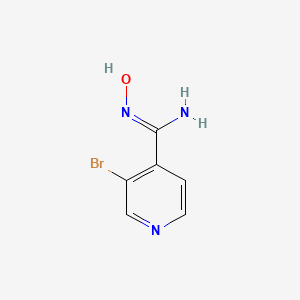
![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)

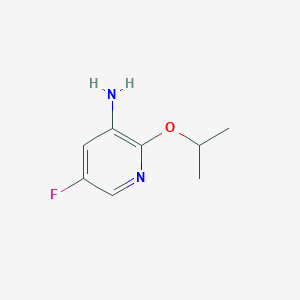
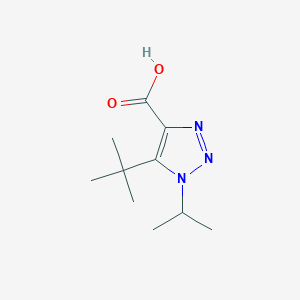
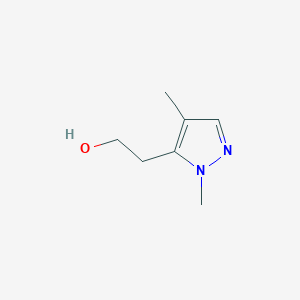
![3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
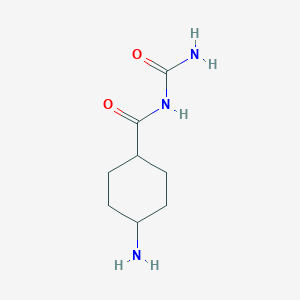
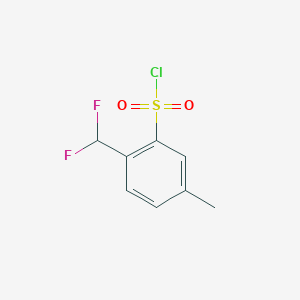
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)
![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

